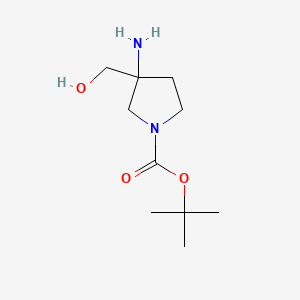

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.: 889949-18-2

Cat. No.: VC2304500

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889949-18-2 |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3 |

| Standard InChI Key | BAMSJMDJDXMZDC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CO)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CO)N |

Introduction

Chemical Identity and Basic Properties

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is characterized by its pyrrolidine ring structure with specific functional groups attached. The compound is identified by CAS number 889949-18-2 and has a molecular formula of C10H20N2O3 . Its structure contains a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position, as well as amino and hydroxymethyl groups at position 3.

The basic physical and chemical properties of this compound are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 889949-18-2 |

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| Physical State | Solid |

| Density | 1.129±0.06 g/cm³ (Predicted) |

| Boiling Point | 317.9°C at 760 mmHg |

| Flash Point | 146.1°C |

| Refractive Index | 1.501 |

| pKa | 14.93±0.10 (Predicted) |

This compound is typically supplied with a purity of ≥98.0%, making it suitable for research and development applications .

Structural Characteristics and Nomenclature

Structural Features

The structural features of tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate include:

-

A five-membered pyrrolidine ring containing nitrogen at position 1

-

A tert-butoxycarbonyl (Boc) protecting group attached to the pyrrolidine nitrogen

-

A primary amino group (-NH2) at position 3 of the pyrrolidine ring

-

A hydroxymethyl group (-CH2OH) also at position 3, creating a quaternary carbon center

These functional groups provide multiple sites for chemical reactions, making the compound valuable for diverse synthetic applications .

Nomenclature and Synonyms

The compound is known by several synonyms in the scientific literature:

-

Boc-3-amino-3-(hydroxymethyl)pyrrolidine

-

tert-Butyl 3-amino-3-(hydroxymethyl)

-

1-Pyrrolidinecarboxylic acid, 3-amino-3-(hydroxymethyl)-, 1,1-dimethylethyl ester

These alternative names reflect different naming conventions but refer to the same chemical entity .

Stereochemical Variations

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate can exist in different stereochemical forms due to the quaternary carbon at position 3 of the pyrrolidine ring. The specific stereoisomers include:

-

Non-stereospecific form (CAS: 889949-18-2)

-

(S)-stereoisomer (CAS: 2057405-74-8), known as tert-butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

The stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical development, as biological systems often respond differently to different stereoisomers of the same compound .

Physical and Chemical Properties

Physical Properties

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate appears as a solid at room temperature. Its predicted density is approximately 1.129 g/cm³, and it has a high boiling point of 317.9°C at standard pressure, indicating relatively low volatility .

Chemical Properties

The chemical reactivity of this compound is primarily determined by its functional groups:

-

The primary amino group can participate in nucleophilic substitution reactions, amide formation, and reductive amination

-

The hydroxymethyl group can undergo oxidation, esterification, and other alcohol-related transformations

-

The Boc protecting group is stable under basic conditions but can be selectively removed under acidic conditions

These properties make the compound useful as an intermediate in multistep organic syntheses, particularly for pharmaceutical applications .

Applications in Research and Development

Pharmaceutical Applications

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate has significant potential in pharmaceutical research:

-

As a building block for the synthesis of novel drug candidates

-

In the preparation of peptidomimetics and modified amino acids

-

For structure-activity relationship studies in drug discovery programs

-

As an intermediate in the synthesis of enzyme inhibitors or receptor modulators

The presence of multiple functional groups allows for diverse structural modifications to optimize biological activity .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile intermediate:

-

For constructing complex heterocyclic structures

-

As a chiral building block in asymmetric synthesis

-

In diversity-oriented synthesis for creating molecular libraries

-

For developing new synthetic methodologies

Its utility stems from the orthogonal reactivity of its functional groups, allowing selective transformations .

| Safety Parameter | Information |

|---|---|

| Hazard Class | IRRITANT |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| H315 (Causes skin irritation) | |

| H319 (Causes serious eye irritation) | |

| H335 (May cause respiratory irritation) |

This classification indicates that appropriate safety measures should be taken when handling the compound .

Recommended Precautions

When working with tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate, the following precautionary measures are recommended:

-

Use appropriate personal protective equipment (gloves, eye protection, lab coat)

-

Work in a well-ventilated area or use a fume hood

-

Avoid direct contact with skin, eyes, and respiratory system

-

Wash thoroughly after handling

-

Store in accordance with the recommended conditions

These precautions help minimize the risk of exposure and potential adverse effects .

| Supplier | Package Size | Price (as reported) |

|---|---|---|

| ChemScene | 1 g | $336 |

| ChemScene | 5 g | $1021 |

| TRC | 10 mg | $45 |

| AK Scientific | 250 mg | $178 |

| AK Scientific | 1 g | $363 |

| Cymit Química | 100 mg | €75 |

| Cymit Química | 250 mg | €121 |

| Cymit Química | 1 g | €180 |

| Cymit Química | 5 g | €501 |

This pricing reflects the compound's value in research and development applications .

Related Compounds

Several structurally related compounds have similar applications:

-

Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate (CAS: 114214-73-2)

-

Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 114214-69-6)

-

Tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 156129-72-5)

These compounds differ in the position and nature of functional groups on the pyrrolidine ring, offering diverse chemical properties for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume